molecular formula C26H24N4O3 B10899701 N'~2~,N'~5~-bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide

N'~2~,N'~5~-bis(2-methyl-3-phenyl-2-propenylidene)-2,5-furandicarbohydrazide

Cat. No.: B10899701
M. Wt: 440.5 g/mol
InChI Key: DIJFCQHYJVBWTA-RDVJNFNKSA-N
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Description

N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a furan ring and hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE typically involves the condensation of 2,5-furandicarbohydrazide with (E,2E)-2-methyl-3-phenyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its hydrazide groups can interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes, alter cellular signaling, and affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’~2~,N’~5~-BIS(2-METHYL-3-PHENYL-2-PROPENYLIDENE)-2,5-FURANDICARBOHYDRAZIDE
  • N’~2~,N’~5~-BIS(3-PHENYL-2-PROPENYLIDENE)-2,5-FURANDICARBOHYDRAZIDE
  • N’~2~,N’~5~-BIS(2-METHYL-2-PROPENYLIDENE)-2,5-FURANDICARBOHYDRAZIDE

Uniqueness

N’~2~,N’~5~-BIS[(E,2E)-2-METHYL-3-PHENYL-2-PROPENYLIDENE]-2,5-FURANDICARBOHYDRAZIDE is unique due to its specific (E,2E)-2-methyl-3-phenyl-2-propenylidene groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for forming stable complexes with various substrates, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C26H24N4O3

Molecular Weight

440.5 g/mol

IUPAC Name

2-N,5-N-bis[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]furan-2,5-dicarboxamide

InChI

InChI=1S/C26H24N4O3/c1-19(15-21-9-5-3-6-10-21)17-27-29-25(31)23-13-14-24(33-23)26(32)30-28-18-20(2)16-22-11-7-4-8-12-22/h3-18H,1-2H3,(H,29,31)(H,30,32)/b19-15+,20-16+,27-17+,28-18+

InChI Key

DIJFCQHYJVBWTA-RDVJNFNKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC=C(O2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(O2)C(=O)NN=CC(=CC3=CC=CC=C3)C

Origin of Product

United States

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